molecular formula C11H14N4O5 B053920 3-Deazaguanosine CAS No. 56039-11-3

3-Deazaguanosine

Cat. No. B053920
CAS RN: 56039-11-3
M. Wt: 282.25 g/mol
InChI Key: JJXPEDPBLSOWRJ-MGUDNFKCSA-N
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Description

3-Deazaguanosine (c3G) is a synthetic guanine analog . It has been used in various studies due to its antiviral and antitumor activities .


Synthesis Analysis

3-Deazaguanosine can be synthesized from inosine via a 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) derivative, which is a key intermediate . The key reaction sequence is a silyl-Hilbert-Johnson nucleosidation followed by Hartwig-Buchwald cross-coupling to achieve the N2-phenoxyacetyl protected c3G nucleoside .


Molecular Structure Analysis

The molecular formula of 3-Deazaguanosine is C11H14N4O5 . The structure of 3-Deazaguanosine is similar to that of guanosine, but the nitrogen atom at the 3-position is replaced by a carbon atom .


Chemical Reactions Analysis

3-Deazaguanosine can decrease the thermodynamic stability of base pairing to a significant extent . The effects are much more pronounced for 3-deazapurine nucleosides compared to their constitutional isomers of 7-deazapurine nucleosides .


Physical And Chemical Properties Analysis

The molecular weight of 3-Deazaguanosine is 282.25 g/mol . It has a hydrogen bond donor count of 5 .

Scientific Research Applications

Impact on RNA Properties

3-Deazaguanosine (c3G) has been found to significantly impact the properties of RNA. It can decrease the thermodynamic stability of base pairing to a significant extent. The effects are much more pronounced for 3-deazapurine nucleosides compared to their constitutional isomers of 7-deazapurine nucleosides . This study provides a rationale for the reduced pairing strength .

Atomic Mutagenesis Studies

3-Deazaguanosine is crucial for atomic mutagenesis studies of functional RNAs. It has been key to our current mechanistic understanding of ribosomal peptide bond formation and of phosphodiester cleavage in recently discovered small ribozymes .

RNA Base Pairing

The replacement of a single nitrogen atom by a carbon atom can be critical because the acid-base properties of the nucleobase are dramatically changed and hydrogen acceptor/donor properties are erased at the specific position. This can be determining for RNA base pairing .

RNA Recognition

3-Deazaguanosine can also affect RNA recognition of other nucleic acids (e.g. DNA, 2′-OCH3 RNA), proteins, small molecules, and ions .

RNA-Catalyzed Reactions

3-Deazaguanosine can be crucial with respect to RNA-catalyzed reactions .

6. Development of Anti-Bacterial, Anti-Viral, and Anti-Tumor Agents The synthesis and properties of 3-deazaguanosine and 3-deaza-2′-deoxyguanosine derivatives have been widely studied in the development of anti-bacterial, anti-viral, and anti-tumor agents .

7. Studying Reaction Mechanism of O6-Alkylguanine-DNA Alkyltransferase 3-Deazaguanosine has been used in studying the reaction mechanism of O6-alkylguanine-DNA alkyltransferase .

8. Base Discrimination in RNA-RNA or RNA-DNA Duplexes 3-Deazaguanosine can affect the base-discriminating ability toward the opposite nucleobases of RNA–RNA or RNA–DNA duplexes upon its incorporation into RNA .

Future Directions

3-Deazaguanosine and its derivatives have potential applications in atomic mutagenesis experiments to explore mechanistic aspects of ribozyme catalysis . It can also be used to enhance the efficiency of cellular therapies by restraining senescence .

properties

IUPAC Name

6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5/c12-6-1-4-7(10(19)14-6)13-3-15(4)11-9(18)8(17)5(2-16)20-11/h1,3,5,8-9,11,16-18H,2H2,(H3,12,14,19)/t5-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXPEDPBLSOWRJ-MGUDNFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=O)C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971414
Record name 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deazaguanosine

CAS RN

56039-11-3
Record name 3-Deazaguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056039113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Imino-1-pentofuranosyl-5,6-dihydro-1H-imidazo[4,5-c]pyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-deazaguanosine (3-DGR) exert its effects in cells?

A: 3-DGR is a purine analog that primarily acts by being metabolized to its active triphosphate form, 3-deazaguanosine triphosphate (3-DGTP) [, ]. This metabolite can then interfere with various cellular processes, particularly those involving guanine nucleotides. One key mechanism involves the inhibition of inosine monophosphate dehydrogenase (IMPDH) [], an enzyme crucial for guanine nucleotide biosynthesis.

Q2: What are the downstream consequences of 3-DGTP accumulation?

A: 3-DGTP accumulation, driven by phosphorylation rather than hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity, leads to reduced intracellular guanosine nucleotide pools [, ]. This depletion can impact DNA and RNA synthesis, ultimately inhibiting cell proliferation and potentially triggering differentiation in specific cell types like HL-60 promyelocytic leukemia cells [, ].

Q3: Can 3-DGR be phosphorylated in cells lacking HGPRT?

A: Yes, interestingly, 3-DGR retains its ability to be phosphorylated even in cell lines deficient in HGPRT, the enzyme typically responsible for activating guanine analogs [, , ]. Studies using Chinese hamster ovary (CHO) cells deficient in HGPRT have shown that 3-DGR can still be metabolized to 3-DGTP [, , ].

Q4: Which enzymes are involved in 3-DGR phosphorylation in HGPRT-deficient cells?

A: Research suggests that in HGPRT-deficient CHO cells, 3-DGR phosphorylation might be carried out by nicotinamide ribonucleoside kinase, an enzyme typically involved in nicotinamide riboside metabolism [, ]. Additionally, other enzymes like adenosine kinase and 5'-nucleotidase have been implicated in tiazofurin phosphorylation in CHO cells, and their potential role in 3-DGR metabolism warrants further investigation [].

Q5: What is the molecular formula and molecular weight of 3-deazaguanosine?

A5: The molecular formula of 3-deazaguanosine is C10H13N5O5, and its molecular weight is 283.24 g/mol.

Q6: How is 3-DGR metabolized in cells?

A: 3-DGR is primarily metabolized by phosphorylation to form its active metabolite, 3-DGTP [, ]. While HGPRT is not essential for its phosphorylation, other enzymes like nicotinamide ribonucleoside kinase are likely involved [, ].

Q7: Does 3-DGR show activity against parasites?

A: Yes, 3-DGR has shown promising antiparasitic activity. In vitro studies demonstrated its efficacy against Leishmania tropica within human macrophages []. Additionally, it exhibited significant activity against Leishmania donovani in animal models, achieving a 76% suppression of the parasite [].

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